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2-Methyl-6-

(trifluoromethyl)nicotinamide

CAS No.: 874767-59-6

Cat. No.: B2949476 Get Quote

Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) implications of

substituting a 2-chloro group with a 2-methyl group (and vice versa) on a nicotinamide scaffold.

This specific substitution pattern—ortho to both the pyridine nitrogen and the carboxamide

moiety—is a critical decision point in drug discovery for kinase inhibitors (e.g., VEGFR-2,

TYK2) and succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Boscalid).[1]

While often considered bioisosteres due to similar steric volumes, the 2-chloro substituent

typically confers superior metabolic stability and increased lipophilicity, whereas the 2-methyl

group introduces steric bulk that can lock bioactive conformations but introduces a metabolic

soft spot (benzylic oxidation).[2]

Part 1: Physicochemical & Mechanistic
Comparison[2]
The choice between a chloro and methyl substituent fundamentally alters the electronic

landscape of the pyridine ring and the conformational preference of the amide group.

Comparative Properties Table[2]
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Property
2-Chloro
Substituent (-Cl)

2-Methyl
Substituent (-CH₃)

Impact on
Bioactivity

Van der Waals Radius ~1.75 Å ~2.00 Å

Methyl is sterically

bulkier, potentially

inducing greater

atropisomerism or

steric clash with the

amide carbonyl.[2]

Hammett Constant (

)

+0.23 (Electron

Withdrawing)

-0.17 (Electron

Donating)

Cl withdraws density,

lowering the pKa of

the amide NH, making

it a stronger Hydrogen

Bond Donor (HBD).[2]

Lipophilicity (

value)
+0.71 +0.56

Cl increases logP

more than Methyl,

improving membrane

permeability in

hydrophobic pockets.

[1][2]

Metabolic Liability
Low (Metabolically

robust)

High (Benzylic

oxidation to -CH₂OH

or -COOH)

2-Me derivatives often

suffer from rapid

clearance unless the

methyl is sterically

shielded.[2]

H-Bonding Capacity
Weak H-bond

Acceptor
None (Hydrophobic)

Cl can engage in

"orthogonal" halogen

bonding or weak H-

bonding with

backbone carbonyls.

[2]

Conformational Locking Mechanism
The 2-position on the nicotinamide ring is sterically crowded.
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2-Methyl: The steric clash between the 2-methyl group and the amide carbonyl oxygen

forces the amide bond out of planarity with the pyridine ring (torsion angle > 60°). This "pre-

organized" conformation can reduce the entropic penalty of binding if the protein pocket

requires a twisted ligand.

2-Chloro: Provides a similar steric clash but with less volume. The electron-withdrawing

nature also reduces the electron density on the ring nitrogen, reducing the basicity of the

pyridine.[2]

Part 2: Case Studies in Bioactivity[3]
Case Study A: SDHI Fungicides (Boscalid Analogs)
Target: Succinate Dehydrogenase (Complex II) Compound: Boscalid (2-chloro-N-(4'-

chlorobiphenyl-2-yl)nicotinamide)

Role of 2-Chloro: In Boscalid, the 2-chloro group is essential.[2] It fills a small hydrophobic

sub-pocket (Trp/Tyr gatekeepers) and prevents metabolic attack at the 2-position.

2-Methyl Replacement Data: Replacement of Cl with Me in carboxamide SDHIs typically

results in a 2-5 fold reduction in potency. While the methyl group fits the pocket, the loss of

electron-withdrawing character reduces the acidity of the amide NH, weakening the critical

hydrogen bond to the substrate binding site (typically a serine or histidine residue).[2]

Furthermore, the 2-methyl analog is rapidly metabolized in planta and in vivo via oxidation.[2]

Case Study B: VEGFR-2 Kinase Inhibitors
Target: Vascular Endothelial Growth Factor Receptor 2 (Angiogenesis) Scaffold: Nicotinamide-

based Sorafenib Analogs[2]

In VEGFR-2 inhibitors, the nicotinamide moiety often acts as the "hinge binder" or interacts with

the DFG-motif.[2]

2-Chloro Derivatives: Exhibit higher potency (IC50 ~ 0.08 - 0.1 µM) due to the "Sigma-Hole"

effect where the chlorine atom can form directed halogen bonds with backbone carbonyls in

the hinge region.
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2-Methyl Derivatives: Often show reduced affinity (IC50 ~ 0.5 - 1.0 µM). The methyl group

lacks the ability to form halogen bonds and its electron-donating nature makes the amide NH

a weaker donor for the hinge interaction. However, 2-methyl derivatives show improved

solubility in some aqueous formulations due to the disruption of crystal packing forces.

Part 3: Experimental Protocols
Synthesis of 2-Substituted Nicotinamide Derivatives
Note: This protocol is a self-validating modular workflow for generating both derivatives for

side-by-side assay.

Reagents:

A: 2-Chloronicotinoyl chloride (Commercial)

B: 2-Methylnicotinic acid (Precursor)

Convert to acid chloride using SOCl₂.

Amine Partner: 4-chloro-3-(trifluoromethyl)aniline (Model pharmacophore for kinase

inhibition).[2]

Step-by-Step Protocol:

Activation (for 2-Methyl): Dissolve 1.0 eq 2-methylnicotinic acid in dry DCM. Add 1.5 eq

Thionyl Chloride (SOCl₂) and cat. DMF. Reflux for 2h. Evaporate to dryness to yield crude

acid chloride.

Coupling (General):

Dissolve 1.0 eq of Amine Partner in dry THF/DCM (1:1).

Add 2.0 eq Diisopropylethylamine (DIPEA) as base.

Cool to 0°C.

Dropwise add 1.1 eq of Acid Chloride (2-Cl or 2-Me variant) dissolved in DCM.
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Workup: Warm to RT and stir for 4h. Quench with NaHCO₃. Extract with EtOAc.

Validation: Monitor TLC (Hexane:EtOAc 1:1). 2-Cl product typically runs higher (more

lipophilic) than 2-Me.

Purification: Recrystallize from EtOH or Flash Chromatography.

In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: Determine IC50 differences between 2-Cl and 2-Me analogs.

Preparation: Prepare 10mM stock solutions of both derivatives in DMSO.

Dilution: Serial dilute (1:3) in Assay Buffer (50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA,

0.01% Brij-35).[1][2]

Enzyme Mix: Incubate recombinant VEGFR-2 kinase domain (0.5 nM final) with peptide

substrate (Poly Glu:Tyr 4:1) for 10 min.

Reaction: Add ATP (at Km concentration, ~10 µM) and test compounds.

Incubation: 60 min at RT.

Detection: ADP-Glo™ or similar luminescence assay.

Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response (variable slope).

Success Criterion: Z' factor > 0.[2]5. Reference standard (Sorafenib) IC50 must be within

3-fold of literature (approx 50-90 nM).[2]

Part 4: Visualization & Logic[2]
SAR Decision Tree (DOT Diagram)
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Nicotinamide Scaffold Optimization

Substituent at C2 Position?

2-Chloro Substitution 2-Methyl Substitution

Pros:
+ Metabolic Stability

+ Increased Lipophilicity
+ Stronger Amide H-Donor

Mechanism:
Halogen Bonding capability

Inductive Electron Withdrawal

Select Candidate

Preferred for Potency/Stability

Risks:
- Benzylic Oxidation (Metabolic Instability)

- Weaker Amide H-Donor

Pros:
+ Steric Bulk (Conformational Lock)

+ Solubility improvement

Preferred for Solubility/Sterics

Click to download full resolution via product page

Caption: Decision matrix for selecting 2-position substituents based on metabolic and potency

requirements.

Assay Workflow (DOT Diagram)
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Caption: Validated workflow from synthesis to bioactivity data generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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